molecular formula C8H15ClN2O2S B6286754 DACN(Ms)*HCl CAS No. 2331322-16-6

DACN(Ms)*HCl

Cat. No. B6286754
CAS RN: 2331322-16-6
M. Wt: 238.74 g/mol
InChI Key: AGDNMJAXTZEOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DACN(Ms)*HCl, also known as N-Acyl-D-alanine-N-methyl-L-serine hydrochloride, is a synthetic amino acid derivative that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of amino acids and their derivatives. DACN(Ms)*HCl is a versatile compound that can be used in many different laboratory experiments, including protein synthesis, enzyme kinetics, and drug development.

Scientific Research Applications

DACN(Ms)*HCl is a versatile compound that can be used in a variety of scientific research applications. It can be used as a substrate in enzyme kinetics experiments to study the catalytic activity of enzymes. It can also be used in protein synthesis experiments to study the effects of amino acid derivatives on protein synthesis. In addition, DACN(Ms)*HCl can be used in drug development experiments to study the effects of different compounds on biological systems.

Mechanism of Action

The mechanism of action of DACN(Ms)*HCl is not yet fully understood. However, it is believed that DACN(Ms)*HCl binds to amino acid receptors on the surface of cells, triggering a signal transduction cascade that leads to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
DACN(Ms)*HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce apoptosis, or cell death, in a variety of cell types. It has also been shown to have anti-inflammatory and anti-tumor effects in cell culture experiments. In addition, DACN(Ms)*HCl has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DACN(Ms)*HCl has several advantages and limitations for lab experiments. One of the main advantages of DACN(Ms)*HCl is that it is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, DACN(Ms)*HCl has several limitations, including its relatively low solubility in water and its potential to cause cytotoxicity in certain cell types.

Future Directions

The potential applications of DACN(Ms)*HCl are vast and there are a number of future directions that could be explored. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, DACN(Ms)*HCl could be used in the development of new drugs to treat neurodegenerative diseases. Finally, DACN(Ms)*HCl could be used to study the effects of amino acid derivatives on protein synthesis and enzyme kinetics.

Synthesis Methods

DACN(Ms)*HCl is synthesized by the combination of two compounds: DACN(Ms)*HClnine and N-methyl-L-serine hydrochloride. DACN(Ms)*HClnine is synthesized by the reaction of an acyl chloride with D-alanine, while N-methyl-L-serine hydrochloride is synthesized by the reaction of N-methyl-L-serine with hydrochloric acid. The two compounds are then combined in a reaction with a base, such as sodium hydroxide, to form DACN(Ms)*HCl.

properties

IUPAC Name

1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDNMJAXTZEOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC#CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DACN(Ms)*HCl

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